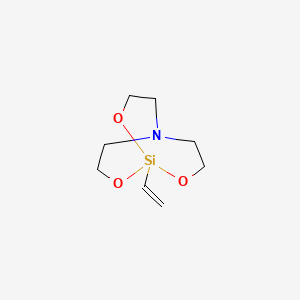

1-Vinylsilatrane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETUZEFHWCTPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si]12OCCN(CCO1)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062175 | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097-18-9 | |

| Record name | 1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Vinylsilatrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Vinylsilatrane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinylsilatrane, a unique organosilicon compound featuring a cage-like structure with a reactive vinyl group, has garnered significant interest across various scientific disciplines. Its distinctive chemical architecture, characterized by a transannular dative bond between the silicon and nitrogen atoms, imparts remarkable stability and reactivity. This guide provides a comprehensive overview of this compound, detailing its synthesis, in-depth characterization through various spectroscopic and crystallographic techniques, and its burgeoning applications, particularly in the realm of drug development and bioconjugation.

Introduction: The Allure of the Silatrane Cage

Silatranes are a class of tricyclic organosilicon compounds with the general formula RSi(OCH₂CH₂)₃N. The defining feature of the silatrane framework is the intramolecular coordinate bond between the nitrogen and silicon atoms (N→Si). This pentacoordination at the silicon center significantly influences the molecule's electronic properties, stability, and reactivity.

This compound, where the 'R' group is a vinyl moiety (-CH=CH₂), stands out as a particularly versatile building block. The silatrane cage provides a stable, biocompatible scaffold, while the vinyl group offers a reactive handle for a variety of chemical transformations, most notably "click" chemistry reactions. This dual functionality makes this compound an attractive candidate for applications in materials science, polymer chemistry, and, increasingly, in the life sciences.[1]

Synthesis of this compound: A Robust and Scalable Protocol

The most common and efficient method for synthesizing this compound is the transesterification reaction between triethanolamine and a vinylalkoxysilane, such as vinyltriethoxysilane. This reaction is typically catalyzed by a base. An organocatalytic approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective, offering a solvent-free and scalable process.

Causality Behind Experimental Choices:

-

Reactants: Triethanolamine provides the tripodal N(CH₂CH₂O)₃ ligand that forms the silatrane cage. Vinyltriethoxysilane serves as the source of both the silicon atom and the reactive vinyl group. The ethoxy groups are good leaving groups in the transesterification process.

-

Catalyst: DBU is a non-nucleophilic, sterically hindered amidine base. Its role is to deprotonate the hydroxyl groups of triethanolamine, increasing their nucleophilicity and facilitating the attack on the silicon center of the vinyltriethoxysilane. The use of an organocatalyst like DBU avoids the potential for metal contamination that can be a concern with traditional metal-based catalysts.[1]

-

Solvent-Free Conditions: The reaction can be run neat (without a solvent), which aligns with the principles of green chemistry by reducing waste and simplifying purification. The high concentration of reactants also helps to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triethanolamine (reagent grade)

-

Vinyltriethoxysilane (reagent grade)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, e.g., 1 mol%)

-

Hexane (for washing)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethanolamine and vinyltriethoxysilane in a 1:1 molar ratio.

-

Add a catalytic amount of DBU to the reaction mixture.

-

Stir the mixture at room temperature. The reaction is typically exothermic and may warm up. The reaction progress can be monitored by the disappearance of the starting materials using techniques like NMR or GC. The reaction is often complete within 15-30 minutes.

-

Upon completion, the reaction mixture will solidify or become highly viscous.

-

The crude product is then washed with hexane to remove any unreacted starting materials and the catalyst.

-

The resulting white solid is dried under vacuum to yield pure this compound.

This protocol is known to produce high yields of spectroscopically pure product without the need for more complex purification methods like distillation or recrystallization.[1]

Caption: Workflow for the synthesis of this compound.

Characterization of this compound: A Multi-Technique Approach

The unique structural features of this compound necessitate a comprehensive characterization using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. The vinylic protons typically appear as a complex multiplet in the range of 5.8-6.2 ppm. The protons of the triethanolamine backbone appear as two distinct triplets, corresponding to the N-CH₂ and O-CH₂ groups, usually found around 2.8 ppm and 3.8 ppm, respectively.

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the different carbon environments. The vinylic carbons resonate in the downfield region, typically between 128 and 138 ppm. The carbons of the silatrane cage appear at around 51 ppm (N-CH₂) and 57 ppm (O-CH₂).

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Vinyl | 5.8 - 6.2 | m | -CH=CH₂ |

| O-CH₂ | ~3.8 | t | -O-CH₂-CH₂-N- |

| N-CH₂ | ~2.8 | t | -O-CH₂-CH₂-N- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Vinyl | 128 - 138 | -C H=C H₂ |

| O-CH₂ | ~57 | -O-C H₂-CH₂-N- |

| N-CH₂ | ~51 | -O-CH₂-C H₂-N- |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the vinyl group and the silatrane skeleton.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H (vinyl) | Stretching | 3100 - 3000 | Medium |

| C=C (vinyl) | Stretching | 1640 - 1680 | Medium |

| C-H (alkane) | Stretching | 3000 - 2840 | Medium |

| Si-O-C | Stretching | 1100 - 1000 | Strong |

| Silatrane Cage | Deformation | 780 - 760 | Strong |

The presence of a strong band around 780-760 cm⁻¹ is particularly diagnostic for the silatrane cage structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 201, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the vinyl group and fragmentation of the silatrane cage.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the solid state.[2] A key parameter obtained from the crystal structure of silatranes is the length of the transannular N→Si dative bond. In related silatrane structures, this bond length is typically in the range of 2.1 to 2.2 Å, which is significantly shorter than the sum of the van der Waals radii of silicon and nitrogen (~3.65 Å), confirming the presence of a bonding interaction.[3] The exact bond lengths and angles for this compound would be determined from its specific crystal structure data.

Sources

Introduction: The Unique Architecture of 1-Vinylsilatrane

An In-Depth Technical Guide to 1-Vinylsilatrane: Chemical Properties and Reactivity

This compound, systematically named 1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, is a unique organosilicon compound characterized by a hypervalent silicon atom within a rigid, cage-like structure.[1] This structure consists of a silicon atom bonded to a vinyl group and coordinated intramolecularly with a nitrogen atom through three ether linkages derived from triethanolamine. This transannular dative bond between the nitrogen and silicon atoms significantly influences the molecule's electronic properties and reactivity, making it a versatile and valuable building block in organic synthesis, materials science, and polymer chemistry.[1][2] Unlike many conventional silicon compounds, the silatrane cage offers enhanced stability, particularly towards hydrolysis, while the vinyl group provides a reactive handle for a wide array of chemical transformations.[2]

This guide offers a comprehensive exploration of the chemical properties, reactivity, and synthetic applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Physicochemical and Spectroscopic Properties

The distinct structural features of this compound give rise to its specific physical and chemical properties. It is a solid at room temperature with a relatively high melting point for a molecule of its size, a consequence of its rigid, cage-like structure.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 2097-18-9 | [1][3] |

| Molecular Formula | C₈H₁₅NO₃Si | [1][3] |

| Molecular Weight | 201.3 g/mol | [1][3] |

| Melting Point | 163 °C | [1][3] |

| Boiling Point | >110 °C | [1][3] |

| Density | ~1.11 g/cm³ | [1][3] |

| Flash Point | >110 °C | [1][3] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying functional groups.[4][5] In this compound, characteristic absorption bands would correspond to the C=C stretching of the vinyl group (typically around 1600 cm⁻¹), C-H stretches of the vinyl and alkyl groups, and strong Si-O-C stretches associated with the silatrane cage.[4] The unique cage structure influences the vibrational frequencies, providing a distinct spectral fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.[5][6] The ¹H NMR spectrum will show characteristic signals for the vinyl protons with distinct coupling patterns, as well as signals for the two sets of methylene protons (-NCH₂- and -OCH₂-) in the triethanolamine backbone.[7] The symmetry of the molecule simplifies the spectrum of the cage protons. ¹³C NMR complements this by showing distinct resonances for the vinyl carbons and the carbons of the silatrane cage. 29Si NMR would show a chemical shift indicative of a pentacoordinate, hypervalent silicon atom.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dichotomous, driven by the vinyl group and the silatrane core. The vinyl group serves as a substrate for addition and coupling reactions, while the silatrane cage imparts stability and influences the electronic nature of the silicon-carbon bond.

Polymerization Reactions

The vinyl moiety is a classic functional group for polymerization. This compound can undergo polymerization to form polysiloxanes with pendant silatrane cages, which can be used to create hybrid organic-inorganic materials.

-

Mechanism : Polymerization can be initiated through various mechanisms, including radical and anionic pathways.[8] In a typical radical polymerization, an initiator generates a radical that adds to the vinyl group of the silatrane monomer. The resulting radical then propagates by adding to subsequent monomers, forming a polymer chain.[9]

-

Causality : The choice of initiator and reaction conditions determines the kinetics and the properties of the resulting polymer, such as molecular weight and polydispersity.[8] Living polymerization techniques can be employed to create well-defined block copolymers, allowing for precise control over the material's architecture.[10]

Cross-Coupling Reactions

This compound is an excellent vinylating agent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C(sp²)-C(sp²) bonds, a cornerstone of modern organic synthesis for creating complex molecules, including pharmaceuticals.[11][12]

-

Mechanism : The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

-

Oxidative Addition : A low-valent palladium catalyst (Pd(0)) inserts into an aryl or vinyl halide/triflate bond.

-

Transmetalation : The silatrane's vinyl group is transferred from silicon to the palladium center. This step is often facilitated by an activator, such as a fluoride source, which forms a hypervalent silicate intermediate, making the vinyl group more nucleophilic and facilitating its transfer.

-

Reductive Elimination : The two organic fragments (the vinyl group from the silatrane and the group from the halide) couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

-

-

Expertise Insight : The silatrane group is advantageous over other organosilicon reagents (e.g., vinyltrimethoxysilane) because the intramolecular N→Si coordination enhances the nucleophilicity of the Si-C bond, often allowing the reaction to proceed under milder conditions.

Caption: Simplified catalytic cycle for a Suzuki-type cross-coupling reaction.

Other Key Reactions

This compound participates in several other important transformations:

-

Hydrolysis : While more stable than typical alkoxysilanes, the silatrane cage can be hydrolyzed under acidic or strongly basic conditions to yield vinylsilanetriol and triethanolamine. This controlled hydrolysis can be useful for forming siloxane networks or surface modifications.

-

Cycloadditions : The electron-rich vinyl group can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition processes, providing a route to complex cyclic and polycyclic organosilicon structures.[1]

-

Hydrofunctionalization : This reaction involves the addition of a functional group across the double bond, enhancing the molecule's utility as a synthetic intermediate.[1]

Synthesis of this compound

The most common synthesis of this compound involves the transesterification reaction between a vinyltrialkoxysilane (e.g., vinyltriethoxysilane) and triethanolamine. Modern protocols have focused on developing more sustainable, solvent-free methods.

Experimental Protocol: Organocatalytic Solvent-Free Synthesis

This protocol is based on an efficient, green chemistry approach using an organocatalyst.[2][14]

Materials:

-

Vinyltriethoxysilane (VTES)

-

Triethanolamine (TEOA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as catalyst

-

Hexane (for washing)

Procedure:

-

Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine triethanolamine and vinyltriethoxysilane in a 1:1 molar ratio.

-

Catalyst Addition : Add the organocatalyst DBU (typically 1-5 mol%) to the mixture.

-

Reaction : Stir the mixture at room temperature. The reaction is often exothermic. The formation of the solid product (this compound) should be observed as the reaction proceeds. For some substrates, gentle heating (e.g., to 60 °C) may be required to ensure full conversion.[14]

-

Monitoring : The reaction can be monitored by observing the precipitation of the product. The disappearance of starting materials can be confirmed by techniques like ¹H NMR.

-

Isolation : Once the reaction is complete, the solid product is typically isolated by filtration.

-

Purification : The crude product is washed with a non-polar solvent like hexane to remove any unreacted starting materials and the catalyst.

-

Drying : The purified this compound is dried under vacuum to yield a white crystalline solid.

-

Solvent/Catalyst Recovery : The ethanol byproduct and hexane wash can be recovered via distillation for reuse, enhancing the sustainability of the process.[14]

Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR). The yield should be calculated based on the limiting reagent. This protocol is self-validating as the high purity and yield of the crystalline product confirm the efficacy of the catalytic, solvent-free approach.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool for scientists and drug development professionals.

-

Materials Science : It is used as a coupling agent to improve adhesion between organic polymers and inorganic substrates (like glass fibers).[2] The polymers derived from it have applications in coatings, adhesives, and hybrid materials.

-

Organic Synthesis : As demonstrated, its role in cross-coupling reactions is crucial for building complex molecular architectures found in many biologically active compounds and pharmaceuticals.[1][15][16]

-

Drug Delivery : The silatrane scaffold itself has been explored for its biological properties. Its derivatives can be incorporated into larger molecules to modify properties like solubility, bioavailability, or to act as part of a targeted drug delivery system.[17][18]

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazards : It is listed with risk statements 36/37/38, indicating it may be irritating to the eyes, respiratory system, and skin.[1][3]

-

Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from moisture, as it can slowly hydrolyze.

-

Conclusion

This compound stands out as a powerful and versatile reagent in modern chemistry. Its unique cage structure provides enhanced stability, while the reactive vinyl handle allows for a broad range of transformations, from polymerization to sophisticated cross-coupling reactions. For researchers in materials science and drug discovery, understanding the fundamental chemical properties and reactivity of this compound is key to unlocking its full potential in creating novel materials and complex molecular entities.

References

-

This compound - LookChem . LookChem. [Link]

-

Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH . National Institutes of Health. [Link]

-

Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed . National Center for Biotechnology Information. [Link]

-

UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed . National Center for Biotechnology Information. [Link]

-

Reactions and Mechanisms - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Anionic Vinyl Polymerization . Wiley Online Library. [Link]

-

Living polymerization of naturally renewable butyrolactone-based vinylidenes mediated by a frustrated Lewis pair - Polymer Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Synthesis and clinical application of new drugs approved by FDA in 2022 - PubMed Central . National Center for Biotechnology Information. [Link]

-

Chapter 6 Chemical Reactivity and Mechanisms Lesson 1 - YouTube . YouTube. [Link]

-

Deaminative vinylation and arylation cross-coupling reactions - UDSpace - University of Delaware . University of Delaware. [Link]

-

Safety Data Sheet: Poly(vinylamine) hydrochloride - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG. [Link]

-

Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions | ACS Sustainable Chemistry & Engineering . American Chemical Society. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

-

Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PubMed Central . National Center for Biotechnology Information. [Link]

-

Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement - YouTube . YouTube. [Link]

-

Potential Pharmaceutical Applications of a New Beta Cyclodextrin Derivative . ResearchGate. [Link]

-

One‐shot radical polymerization of vinyl monomers with different reactivity accompanying spontaneous delay of polymerization for the synthesis of double‐network hydrogels - ResearchGate . ResearchGate. [Link]

-

Chemical Reactivity - MSU chemistry . Michigan State University. [Link]

-

IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin - bioRxiv . bioRxiv. [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI . MDPI. [Link]

-

Cross-Coupling Reactions | NROChemistry . NROChemistry. [Link]

-

Vinylsilane synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) . YouTube. [Link]

-

Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan for Oral Applications: Design, Development, and In Vitro Characterization - PubMed Central . National Center for Biotechnology Information. [Link]

-

Catalytic vinylogous cross-coupling reactions of rhenium vinylcarbenoids - PMC - NIH . National Institutes of Health. [Link]

-

IR and NMR spectroscopy | PPTX - Slideshare . Slideshare. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions - ChemTalk . ChemTalk. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Missouri-St. Louis. [Link]

Sources

- 1. Cas 2097-18-9,this compound | lookchem [lookchem.com]

- 2. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2097-18-9 [chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. IR and NMR spectroscopy | PPTX [slideshare.net]

- 6. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lehigh.edu [lehigh.edu]

- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 9. researchgate.net [researchgate.net]

- 10. Living polymerization of naturally renewable butyrolactone-based vinylidenes mediated by a frustrated Lewis pair - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]

- 12. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan for Oral Applications: Design, Development, and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemos.de [chemos.de]

An In-depth Technical Guide to 1-Vinylsilatrane (CAS: 2097-18-9)

This guide provides a comprehensive technical overview of 1-Vinylsilatrane, a versatile organosilicon compound with significant potential in materials science and drug development. Intended for researchers, scientists, and professionals in these fields, this document delves into the core chemical principles, synthesis methodologies, reactivity, and diverse applications of this unique molecule.

Introduction: The Unique Architecture of Silatranes

Silatranes are a fascinating class of tetracyclic organosilicon compounds characterized by a silicon atom pentacoordinated to three oxygen atoms in a cage-like structure and transannularly coordinated to a nitrogen atom.[1][2] This distinctive arrangement imparts remarkable properties, including high stability, significant dipole moments, and potent biological activity.[1][3] this compound, with a vinyl group attached to the silicon atom, combines the stability of the silatrane cage with the reactivity of a vinyl moiety, making it a valuable building block in synthetic chemistry.[4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 2097-18-9 | [4][5] |

| Molecular Formula | C8H15NO3Si | [4] |

| Molecular Weight | 201.3 g/mol | [4] |

| Melting Point | 163-165 °C | [6] |

| Boiling Point | >110 °C | [4] |

| Density | ~1.11 g/cm³ | [4][5] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound: A Green Chemistry Approach

The synthesis of silatranes has traditionally involved methods that are not environmentally benign. However, recent advancements have led to more sustainable protocols. A notable example is the organocatalytic, solvent-free synthesis from vinyltrialkoxysilanes and triethanolamine.

Organocatalytic Synthesis Protocol

This method utilizes a bicyclic amidine catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the transesterification reaction.[1] This approach offers high yields, excellent purity without the need for extensive purification, and is scalable.[1]

Step-by-Step Methodology:

-

Reactant Mixing: In a suitable reaction vessel, combine vinyltriethoxysilane and triethanolamine in a stoichiometric ratio.

-

Catalyst Addition: Introduce a catalytic amount of DBU to the mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by observing the precipitation of the solid this compound product. For some substrates, gentle heating (e.g., to 60 °C) may be required to achieve full conversion.[1]

-

Isolation: The solid product is typically isolated by filtration.

-

Purification: The crude product is washed with a non-polar solvent, such as hexane, to remove any unreacted starting materials and the catalyst.[1] The product is then dried under vacuum.

Causality Behind Experimental Choices:

-

Catalyst Choice: DBU is an effective and relatively inexpensive organocatalyst for this transesterification. Its basicity is sufficient to deprotonate the hydroxyl groups of triethanolamine, initiating the nucleophilic attack on the silicon atom of the vinyltrialkoxysilane.[1]

-

Solvent-Free Conditions: The reaction can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste and potential environmental impact.[1]

-

Washing with Hexane: this compound is poorly soluble in hexane, while the starting materials and catalyst are more soluble. This allows for simple and effective purification by washing.[1]

Caption: Workflow for the organocatalytic synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the vinyl group and the silatrane core.

Reactions of the Vinyl Group

The vinyl group of this compound can participate in a variety of addition reactions typical of alkenes. This makes it a valuable monomer for polymerization and a versatile synthon for further functionalization.

-

Polymerization: this compound can undergo radical or anionic polymerization to form polyvinylsilatrane.[7][8][9] This polymer and its copolymers have potential applications as functional materials. The polymerization process involves the initiation, propagation, and termination steps characteristic of vinyl polymerization.[8]

Caption: Simplified pathway of this compound polymerization.

-

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic structures.[4][10] This reactivity is crucial for its use in the synthesis of complex organic molecules and pharmaceuticals.[4]

-

Hydrofunctionalization: Functional groups can be added across the double bond through hydrofunctionalization reactions, further expanding the synthetic utility of this compound.[4]

Stability of the Silatrane Core

The silatrane cage is remarkably stable towards hydrolysis at neutral pH due to the protective coordination of the nitrogen atom to the silicon center.[1] This stability is a key advantage over many other organosilicon compounds, such as alkoxysilanes, which are more susceptible to hydrolysis. However, under acidic or basic conditions, the silatrane cage can be cleaved.[11]

Applications in Drug Development and Materials Science

The unique properties of this compound make it a promising candidate for various applications.

Potential in Pharmacology and Drug Discovery

While specific studies on the pharmacological activity of this compound are limited, the broader class of silatranes has been extensively investigated for its biological effects.[1][2][3][12] Silatranes have been reported to exhibit a wide range of activities, including antitumor, antibacterial, and anti-inflammatory properties.[3][12] The vinyl group of this compound provides a convenient handle for its incorporation into larger drug molecules, potentially enhancing their bioavailability, lipophilicity, and therapeutic efficacy.[12][13] The development of new drugs often involves the synthesis of derivatives of a lead compound to optimize its pharmacological profile.[14][15][16]

Advanced Polymer Materials

As a monomer, this compound can be used to synthesize polymers with unique properties. The resulting polyvinylsilatrane can be used as a coating, adhesive, or as a component in composite materials.[3] The silatrane moiety can act as an adhesion promoter, enhancing the bonding between organic polymers and inorganic substrates.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.[17][18][19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons (typically in the range of 5.8-6.2 ppm) and the protons of the triethanolamine cage (typically in the range of 2.8-3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the vinyl carbons and the carbons of the silatrane cage.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C stretching of the vinyl group (around 1600 cm⁻¹) and the Si-O-C bonds of the silatrane cage.[17]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern.[17]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6][22] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6][22] It should be stored in a tightly closed container in a cool, dry place.[6][22]

Conclusion

This compound is a highly versatile and stable organosilicon compound with significant potential in both materials science and drug development. Its unique combination of a reactive vinyl group and a stable silatrane core makes it an attractive building block for the synthesis of novel polymers and biologically active molecules. The development of green and efficient synthetic methods further enhances its appeal for industrial applications. Future research will likely focus on exploring the full range of its reactivity and harnessing its properties to create innovative materials and therapeutics.

References

-

But-Hao, K., et al. (2023). Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

LookChem. (n.d.). Cas 2097-18-9,this compound. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). Synthetic Polymers: Structure, Nomenclature, and Monomers. YouTube. Available at: [Link]

-

Singh, Y., & Jencks, W. P. (2009). Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]

-

Goh, K. W., et al. (2022). Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy. PubMed. Available at: [Link]

-

Iaroshenko, V. O., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. PMC. Available at: [Link]

-

Pereira, M. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. Available at: [Link]

- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).

-

UW-Madison Chemistry Department. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

Iaroshenko, V. O., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2021). Living polymerization of naturally renewable butyrolactone-based vinylidenes mediated by a frustrated Lewis pair. Polymer Chemistry. Available at: [Link]

-

Grossmont College. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

Nakayama, Y., et al. (2014). One‐shot radical polymerization of vinyl monomers with different reactivity accompanying spontaneous delay of polymerization for the synthesis of double‐network hydrogels. ResearchGate. Available at: [Link]

- Cerveau, G., et al. (2010).

-

Clinical Pharmacology in Drug Development. (2023). ResearchGate. Available at: [Link]

- Hencsei, P., et al. (1982). STUDIES ON BIOACTIVE ORGANO-SILICON COMPOUNDS. Periodica Polytechnica Chemical Engineering.

-

ChemRxiv. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Available at: [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

-

Saha, S. (2015). IR and NMR spectroscopy. Slideshare. Available at: [Link]

-

ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Available at: [Link]

-

Wiley Online Library. (n.d.). Clinical Pharmacology in Drug Development. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of cage-substituted 1-vinylsilatranes. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Cas 2097-18-9,this compound | lookchem [lookchem.com]

- 5. This compound | 2097-18-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. wiley.com [wiley.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. lehigh.edu [lehigh.edu]

- 19. youtube.com [youtube.com]

- 20. IR and NMR spectroscopy | PPTX [slideshare.net]

- 21. m.youtube.com [m.youtube.com]

- 22. echemi.com [echemi.com]

Introduction: The Unique Profile of 1-Vinylsilatrane

An In-Depth Technical Guide to the Thermal Stability of 1-Vinylsilatrane

This compound, a molecule of significant interest in organosilicon chemistry, is characterized by a distinctive cage-like structure featuring a silicon atom coordinated to a nitrogen atom and three oxygen atoms.[1][2] This transannular Si←N dative bond imparts unique reactivity and stability to the molecule. The presence of a vinyl functional group makes it a valuable monomer and building block for the synthesis of advanced materials, including thermally stable polymers and hybrid organic-inorganic materials.[1][3] Understanding the thermal stability of this compound is paramount for its effective application in high-temperature processes, ensuring the integrity and performance of the resulting products. This guide provides a comprehensive analysis of its thermal decomposition behavior, grounded in established analytical techniques and kinetic evaluation.

Core Principles of Thermal Analysis

The thermal stability of a material is its ability to resist chemical change upon heating. To quantify this, several analytical techniques are employed to monitor the physical and chemical properties of a substance as a function of temperature or time.

-

Thermogravimetric Analysis (TGA): This is the cornerstone of thermal stability studies. TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] A mass loss indicates decomposition or volatilization.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It is used to determine transition temperatures such as melting point (Tm) and glass transition temperature (Tg), and to characterize exothermic or endothermic decomposition processes.[5][6]

-

Evolved Gas Analysis (EGA): EGA techniques, often coupled with TGA (TGA-MS or TGA-FTIR), identify the chemical nature of the volatile products released during decomposition.[7][8] This provides crucial insights into the decomposition mechanism.[8][9]

Thermal Decomposition Profile of this compound

The thermal degradation of this compound is a multi-stage process involving both the silatrane cage and the vinyl substituent. Analysis under an inert atmosphere, such as nitrogen, is crucial to prevent oxidative side reactions.

Thermogravimetric Analysis (TGA)

Under non-isothermal conditions in a nitrogen atmosphere, this compound exhibits a distinct decomposition pattern. While specific temperatures can vary slightly based on experimental conditions like heating rate, a general profile can be established. The decomposition typically occurs in a major, well-defined step.[10]

Table 1: Typical TGA Data for this compound

| Parameter | Typical Value Range | Description |

| Tonset (Onset Temperature) | 250 - 280 °C | The temperature at which significant mass loss begins. |

| Tmax (Peak Decomposition Temp.) | 300 - 350 °C | The temperature at which the rate of mass loss is maximum. |

| Main Decomposition Range | 250 - 450 °C | The temperature window where the majority of decomposition occurs.[11] |

| Residual Mass @ 600 °C | Variable | The remaining mass, often a ceramic-like silicon oxycarbonitride. |

Note: These values are illustrative and can be influenced by the heating rate. A faster heating rate generally shifts the decomposition temperatures to higher values.[12]

Differential Scanning Calorimetry (DSC)

DSC analysis complements TGA by providing energetic information about the thermal events.

Table 2: Typical DSC Data for this compound

| Parameter | Typical Value | Description |

| Tm (Melting Point) | ~163 °C[1] | An endothermic peak corresponding to the solid-to-liquid phase transition. |

| Decomposition | Endothermic/Exothermic | The decomposition process can show complex thermal signatures, often starting with endothermic bond-breaking followed by potential exothermic rearrangements or cross-linking reactions. |

The initial endotherm observed in a DSC scan corresponds to the melting of the crystalline solid.[13] At higher temperatures, broad, complex peaks may be observed, corresponding to the energy changes during decomposition.

Decomposition Mechanism and Evolved Gases

The thermal degradation of silatranes is a complex process.[14][15] For this compound, the decomposition is believed to initiate with the cleavage of the bonds within the silatrane cage, which are less stable than the Si-C bond. The vinyl group can also participate in polymerization or cross-linking reactions at elevated temperatures.

Key steps in the proposed decomposition pathway include:

-

Homolytic Scission: Initial bond cleavage likely occurs at the C-O or C-N bonds of the triethanolamine framework.

-

Cage Rearrangement: The strained silatrane cage opens, leading to the formation of less stable intermediates.

-

Vinyl Group Polymerization: The vinyl groups of adjacent molecules can undergo free-radical polymerization, leading to cross-linked structures.

-

Fragmentation: Further heating leads to the fragmentation of the organic components, releasing a variety of volatile products.

Evolved Gas Analysis (EGA) would likely identify fragments such as ethylene (from the vinyl group), ammonia, and various amine and ether fragments from the triethanolamine cage. The solid residue is typically a stable silicon-based ceramic material.

Caption: Proposed pathway for the thermal decomposition of this compound.

Kinetic Analysis of Thermal Decomposition

To predict the lifetime and behavior of materials at different temperatures, a kinetic analysis of the decomposition process is essential. This involves determining the activation energy (Ea), which is the minimum energy required to initiate the decomposition reaction.

Isoconversional (model-free) methods are powerful tools for this analysis because they calculate Ea at different stages of conversion (α) without assuming a specific reaction model.[16]

-

Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) Methods: These are integral isoconversional methods that utilize TGA data from experiments run at multiple heating rates (β).[17] By plotting ln(β) or ln(β/T²) against 1/T for a given conversion, the activation energy can be determined from the slope of the resulting lines.[16]

A consistent activation energy across a range of conversions suggests a single-step decomposition mechanism, whereas a variable Ea indicates a more complex, multi-step process.[17]

Experimental Protocols

The following protocols outline the standardized procedures for analyzing the thermal stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature, peak decomposition temperature, and mass loss profile.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min). For kinetic analysis, repeat the experiment at different heating rates (e.g., 5, 15, and 20 °C/min).[10]

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).

-

Determine the onset temperature (Tonset) using the tangent method.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe the thermal nature (endothermic/exothermic) of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its melting point but below its major decomposition onset (e.g., 200 °C) to observe the melting transition clearly.[18][19] A second scan can be run to higher temperatures to observe decomposition events.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Caption: Standard workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally stable compound with a decomposition onset typically above 250 °C. Its degradation is a complex process involving the breakdown of the characteristic silatrane cage and reactions of the vinyl group. A thorough understanding of its thermal behavior, achieved through a combination of TGA, DSC, and kinetic analysis, is crucial for optimizing its use in the synthesis of advanced materials. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately assess and utilize the thermal properties of this versatile organosilicon compound.

References

-

Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. PubMed Central. Available at: [Link]

-

Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253. Available at: [Link]

-

Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate. Available at: [Link]

-

Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

This compound (CAS 2097-18-9). LookChem. Available at: [Link]

-

Halligan, E., et al. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Research at TUS. Available at: [Link]

-

Synthetic Polymers: Structure, Nomenclature, and Monomers. YouTube. Available at: [Link]

-

Thermogravimetric analysis (TGA) curves of (A) Pure PVA (B) PVA-PPy (C) PVA-PPy-Au. ResearchGate. Available at: [Link]

-

Kinetic analysis of thermal degradation in poly(ethylene–vinyl alcohol) copolymers. ResearchGate. Available at: [Link]

-

Investigation of Window Silicone Sealant Weathering Using Evolved Gas Analysis and Pyrolysis Gas Chromatography with Mass Spectrometry. MDPI. Available at: [Link]

-

Sánchez-Jiménez, P.E., et al. COMBINED KINETIC ANALYSIS OF THERMAL DEGRADATION OF POLYMERIC MATERIALS UNDER ANY THERMAL PATHWAY. CORE. Available at: [Link]

-

Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ResearchGate. Available at: [Link]

-

Mechanism of thermal decomposition of silanes. Russian Chemical Reviews. Available at: [Link]

-

Thermogravimetric Analysis on PVA / PVP Blend Under Air Atmosphere. Semantic Scholar. Available at: [Link]

-

Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam. PMC - NIH. Available at: [Link]

-

Evolved Gas Analysis by Mass Spectrometry. ResearchGate. Available at: [Link]

-

Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. PubMed. Available at: [Link]

-

Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties. Polymer Chemistry. Available at: [Link]

-

Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer. MDPI. Available at: [Link]

-

Silatranes. A Review on Their Synthesis, Structure, Reactivity and Applications. ResearchGate. Available at: [Link]

-

Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. Available at: [Link]

-

Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. PMC - NIH. Available at: [Link]

-

Synthesis and Thermal Properties of Poly(α‐Tolylstyrene) by Anionic Polyaddition With Various Ligands. ResearchGate. Available at: [Link]

-

3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. PMC. Available at: [Link]

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available at: [Link]

-

Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry. MDPI. Available at: [Link]

-

Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. ResearchGate. Available at: [Link]

-

DSC Analysis of TORELINA. TORAY PLASTICS. Available at: [Link]

-

Mechanism of thermal decomposition of silanes. Semantic Scholar. Available at: [Link]

-

Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. MDPI. Available at: [Link]

-

On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. MDPI. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. The Evolution of Organosilicon Chemistry [sbfchem.com]

- 3. Design, synthesis, and characterization of vinyl-addition polynorbornenes with tunable thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DSC Analysis of TORELINA™ | TORELINA™ | TORAY PLASTICS | TORAY [plastics.toray]

- 6. research.tus.ie [research.tus.ie]

- 7. mdpi.com [mdpi.com]

- 8. measurlabs.com [measurlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. atascientific.com.au [atascientific.com.au]

Solubility of 1-Vinylsilatrane in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Vinylsilatrane in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile organosilicon compound with significant applications in materials science and pharmaceuticals.[1] The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile. A detailed experimental protocol for solubility assessment is provided, alongside a discussion of the underlying principles of solvent-solute interactions, with a focus on Hansen Solubility Parameters.

Introduction to this compound

This compound (1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) is a unique organosilicon compound characterized by a pentacoordinated silicon atom held in a cage-like structure. This structure imparts remarkable chemical and biological properties, including enhanced stability and reactivity compared to its acyclic analogues.[2] The vinyl group offers a reactive site for polymerization and other chemical modifications, making this compound a valuable monomer and crosslinking agent in the synthesis of advanced polymers and hybrid materials. Its applications are diverse, ranging from adhesion promoters and surface modifiers to its use in the development of biologically active compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these applications, as it governs formulation, reaction kinetics, and purification processes.[3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be quantified using solubility parameters, which provide a numerical measure of the intermolecular forces within a substance. One of the most powerful tools for this purpose is the Hansen Solubility Parameters (HSP) framework.[4]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components, representing different types of intermolecular interactions:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Accounting for hydrogen bond formation.[1]

Each solvent and solute can be described by a unique set of three Hansen parameters (δD, δP, δH), which can be visualized as a point in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in that solvent. The distance (Ra) between the HSP coordinates of a solute and a solvent in Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [4]

The unique cage structure of this compound, with its polar Si-O and N→Si bonds and the nonpolar vinyl group, suggests that it will exhibit a balanced solubility profile, with an affinity for a range of solvents.

Experimental Determination of this compound Solubility

The following protocol provides a robust method for the quantitative determination of this compound solubility in various organic solvents at a specified temperature (e.g., 25 °C). This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of crystalline this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.[5] c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. c. Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Concentration Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. c. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Results and Discussion

Due to the limited availability of published quantitative data, the following table presents representative solubility values for this compound in a range of common organic solvents, based on the expected behavior of similar silatrane compounds and general solubility principles. These values should be considered illustrative and would need to be confirmed experimentally.

| Solvent | Polarity Index | Solubility Category | Estimated Solubility ( g/100 mL at 25 °C) |

| n-Hexane | 0.1 | Sparingly Soluble | < 0.5 |

| Toluene | 2.4 | Sparingly Soluble | 1 - 2 |

| Dichloromethane | 3.1 | Soluble | 10 - 15 |

| Chloroform | 4.1 | Soluble | 15 - 20 |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble | > 25 |

| Acetone | 5.1 | Soluble | 10 - 15 |

| Ethyl Acetate | 4.4 | Moderately Soluble | 5 - 10 |

| Isopropanol | 3.9 | Moderately Soluble | 3 - 7 |

| Ethanol | - | Moderately Soluble | 4 - 8 |

| Methanol | 5.1 | Sparingly Soluble | 1 - 3 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 30 |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 30 |

Note: Polarity index values are from various sources and are for relative comparison.[6]

The expected solubility profile of this compound can be rationalized by considering its molecular structure. The atrane cage, with its polar Si-O bonds and the dative N→Si bond, contributes to its solubility in polar aprotic solvents like THF, DMSO, and DMF. The presence of the nonpolar vinyl group and the overall compact structure likely contribute to its solubility in chlorinated solvents like dichloromethane and chloroform.

The lower solubility in nonpolar alkanes such as hexane is anticipated due to the significant polarity of the silatrane core. The moderate solubility in alcohols like ethanol and isopropanol is likely a balance between the polar interactions with the hydroxyl group and the potential for these protic solvents to interact with the silatrane cage.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data in the public domain is scarce, the theoretical principles of solubility, particularly the Hansen Solubility Parameters, offer a robust predictive tool. The detailed experimental protocol outlined herein provides a reliable methodology for researchers to generate their own precise solubility data, which is essential for the successful application of this compound in various fields of research and development. The representative solubility data and discussion offer valuable insights into the expected behavior of this versatile organosilicon compound.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Puri, J. K., Singh, R., & Chahal, V. K. (2011). Silatranes: a review on their synthesis, structure, reactivity and applications. Chemical Society Reviews, 40(3), 1791-1842. [Link]

- Yalkowsky, S. H., & He, Y. (2003).

-

Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

- Voronkov, M. G., Dyakov, V. M., & Kirpichenko, S. V. (1982). Silatranes. Journal of Organometallic Chemistry, 233(1), 1-147.

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry, 3rd Edition. Wiley-VCH. [Link]

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, 2nd Edition. CRC Press.

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. [Link]

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

Hansen, C. M. Hansen Solubility Parameters. [Link]

-

Svärd, M., & Rasmuson, Å. C. (2014). (Solid+ liquid) solubility of organic compounds in organic solvents–Correlation and extrapolation. The Journal of Chemical Thermodynamics, 75, 124-133. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

ResearchGate. (n.d.). Yield and molecular weight characteristics of the synthesized oligomers. [Link]

-

University of Rochester, Department of Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Macro-Chemicals. Solvent Physical Properties. [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Harnessing Hansen solubility parameters to predict organogel formation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. physchemres.org [physchemres.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Solvent Physical Properties [people.chem.umass.edu]

An In-depth Technical Guide to the Hydrolytic Stability of 1-Vinylsilatrane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the hydrolytic stability of 1-Vinylsilatrane, a molecule of significant interest in materials science and drug development. We will delve into the core chemical principles governing its stability, present detailed methodologies for its evaluation, and offer insights into the practical implications for research and development.

Introduction: The Significance of this compound and Its Hydrolytic Stability

This compound belongs to the class of organosilicon compounds known as silatranes, which are characterized by a unique cage-like molecular structure. This structure features a silicon atom pentacoordinated to a triethanolamine framework and an organic substituent, in this case, a vinyl group. This arrangement imparts remarkable chemical properties, including enhanced stability compared to their acyclic alkoxysilane counterparts.[1] The vinyl group, in particular, offers a reactive site for further functionalization, making this compound a versatile building block in the synthesis of novel materials and therapeutics.[2]

The hydrolytic stability of this compound is a critical parameter that dictates its utility and performance in aqueous environments, which are central to biological systems and many chemical processes. Understanding how this molecule withstands hydrolysis—the cleavage of chemical bonds by water—is paramount for predicting its shelf-life, biological fate, and suitability for various applications, from drug delivery systems to surface coatings.[3]

The Chemical Underpinnings of Silatrane Stability

The exceptional stability of the silatrane cage is primarily attributed to its unique electronic and steric properties. The silicon atom's pentacoordination and the presence of a dative bond between the silicon and nitrogen atoms (Si-N) create a sterically hindered and electronically stabilized core.[1] This intramolecular coordination significantly reduces the electrophilicity of the silicon atom, making it less susceptible to nucleophilic attack by water, the primary mechanism of hydrolysis.

The hydrolysis of silatranes is a pH-dependent process. At neutral pH, the reaction is notably slow. However, the rate of hydrolysis is significantly accelerated under both acidic and basic conditions.[4]

Hydrolysis Mechanism

The hydrolysis of this compound proceeds through the cleavage of the Si-O bonds within the silatrane cage, ultimately leading to the formation of silicic acid (or its oligomers) and triethanolamine.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atoms of the silatrane cage are protonated, which weakens the Si-O bonds and facilitates nucleophilic attack by water. Computational studies suggest that an acid catalyst can reduce the activation energy barrier for the rate-limiting step by approximately 14 kcal/mol.[4]

-

Base-Catalyzed Hydrolysis: In basic media, hydroxide ions directly attack the silicon atom, leading to the cleavage of the Si-O bonds.

-

Neutral Hydrolysis: At neutral pH, the hydrolysis is significantly slower and is believed to proceed through a mechanism involving the coordination of a water molecule to the silicon atom. The presence of an additional water molecule can modestly decrease the activation energy barrier.[4]

The vinyl group can influence the electronic properties of the silicon center, potentially affecting the rate of hydrolysis. However, detailed kinetic studies specifically on this compound are not extensively available in the public domain.

Experimental Assessment of Hydrolytic Stability

A robust evaluation of the hydrolytic stability of this compound is crucial for its practical application. The following section outlines a comprehensive, self-validating experimental protocol based on established methodologies for organosilicon compounds and pharmaceuticals. This protocol adheres to the principles of the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[5][6]

Core Principle of the Assay

The hydrolytic stability is assessed by monitoring the concentration of this compound over time in aqueous solutions at different pH values and a constant temperature. The rate of degradation is then used to calculate key stability parameters such as the hydrolysis rate constant (k) and the half-life (t½).

Experimental Workflow Diagram

Caption: Experimental workflow for determining the hydrolytic stability of this compound.

Detailed Step-by-Step Protocol

3.3.1. Materials and Reagents:

-

This compound (high purity)

-

Buffer solutions (pH 4, 7, and 9), sterile-filtered

-

Deuterated water (D₂O) for NMR analysis

-

Acetonitrile or other suitable organic solvent for stock solution

-

Constant temperature incubator or water bath

-

NMR spectrometer or UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

3.3.2. Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility and stability prior to the experiment.

-

Preparation of Reaction Solutions: In separate, sealed vessels for each pH, add a small, precise volume of the this compound stock solution to a known volume of the pre-warmed buffer solution (pH 4, 7, and 9). The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid influencing the hydrolysis rate.

-

Incubation: Place the reaction vessels in a constant temperature incubator or water bath set to a physiologically relevant temperature (e.g., 37°C).

-

Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vessel. The frequency of sampling should be adjusted based on the expected rate of hydrolysis at each pH.

-

Analysis: Immediately analyze the withdrawn samples to determine the concentration of this compound.

-

¹H NMR Spectroscopy: This is a powerful technique for monitoring the hydrolysis of silatranes.[7][8][9] The disappearance of characteristic proton signals of this compound and the appearance of signals from the hydrolysis products (triethanolamine and vinylsilanetriol) can be quantified. The use of D₂O as the solvent for the NMR samples is essential.

-

UV-Vis Spectroscopy: If this compound or its hydrolysis products have a suitable chromophore, UV-Vis spectroscopy can be a simpler and higher-throughput method for monitoring the reaction.[10][11][12] A wavelength scan should be performed to identify the optimal wavelength for monitoring the change in absorbance over time.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each pH.

-

Determine the order of the reaction and calculate the hydrolysis rate constant (k) by fitting the data to the appropriate integrated rate law. For many hydrolysis reactions, pseudo-first-order kinetics can be assumed.

-

Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k (for a first-order reaction).